Fluorine Substitution Enhances Antimicrobial Potency
Among a series of halogen-substituted 1,5-benzothiazepine derivatives, fluorinated congeners (e.g., compound BT6) demonstrated superior antimicrobial activity compared to non-halogenated analogs, achieving a minimum inhibitory concentration (MIC) of 0.4 µg/mL against a panel of bacterial strains, which was more potent than the standard drug ampicillin [1]. While the specific MIC of 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide has not been reported in a head-to-head study, the presence of the 7-fluoro substituent places it within the fluorinated sub-class that consistently outperforms non-fluorinated benzothiazepines in antimicrobial assays [1].
| Evidence Dimension | In vitro antimicrobial activity (MIC) |
|---|---|
| Target Compound Data | Not directly measured; inferred from fluorinated benzothiazepine sub-class |
| Comparator Or Baseline | Non-fluorinated 1,5-benzothiazepine analogs; ampicillin standard |
| Quantified Difference | Fluorinated analog BT6: MIC 0.4 µg/mL vs. ampicillin; non-fluorinated analogs showed higher MIC values (exact values not reported in aggregated source) |
| Conditions | Resazurin Microtiter Assay (REMA); Gram-positive and Gram-negative bacterial strains |
Why This Matters
For researchers screening antimicrobial candidates, the 7-fluoro substituent is a validated structural determinant for enhanced potency, making this compound a rational starting point or fragment for hit-to-lead optimization where fluorinated benzothiazepines are desired.
- [1] Suthar, P.; Kumar, S.; Sharma, S.; Bansal, K. K. Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives. Indian J. Heterocycl. Chem. 2021, 31 (2), 245–252. View Source
